8-Azidoimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine is a fused bicyclic 5,6 heterocycle . The structure can be modified by substituting different groups at various positions. For example, substituents at C2 and C6 positions can significantly affect the potency of the compound .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They can also undergo arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary depending on their structure and functional groups. For instance, compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular and intracellular Mtb with good microsomal stability .Scientific Research Applications
Anticancer Research
8-Azidoimidazo[1,2-a]pyridine derivatives have been evaluated for their potential as anticancer agents. Studies have shown that these compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against breast cancer cells, with some compounds showing inhibitory concentration (IC50) values indicating strong efficacy .
Antituberculosis Agents
The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for developing new antituberculosis drugs. Recent research has focused on creating analogues of this compound that show significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis .
Veterinary Medicine
In the field of veterinary medicine, imidazo[1,2-a]pyridine derivatives have been found to inhibit the growth of various piroplasms, which are parasitic protozoans causing diseases in livestock. These compounds could potentially be used to treat infections like babesiosis and theileriosis, thereby improving animal health and reducing economic losses in the agriculture sector .
Material Science
Imidazo[1,2-a]pyridines are also recognized for their applications in material science due to their structural characteristics. They have been utilized in the synthesis of materials that could have various industrial applications, including the development of new polymers and coatings .
Pharmaceutical Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives is of great interest in pharmaceutical chemistry. These compounds are key intermediates in the production of several drugs and are synthesized using various methods, including solvent-free and catalyst-free techniques, which are more environmentally friendly and economically viable .
Environmental Applications
While direct references to environmental applications of 8-Azidoimidazo[1,2-a]pyridine were not found, related imidazo[1,2-a]pyridine compounds have been synthesized using environmentally benign methods. These methods aim to reduce the use of harmful solvents and catalysts, contributing to greener chemical processes .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and show significant activity against various diseases. Therefore, further exploration and development of these compounds can lead to new drugs for treating various diseases . For instance, palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives utilizing 8-aminoimidazo[1,2-a]pyridine as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group has been reported .
properties
IUPAC Name |
8-azidoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-11-10-6-2-1-4-12-5-3-9-7(6)12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGCDDWAFSGFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743392 | |
Record name | 8-Azidoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azidoimidazo[1,2-a]pyridine | |
CAS RN |
421595-82-6 | |
Record name | 8-Azidoimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421595-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azidoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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